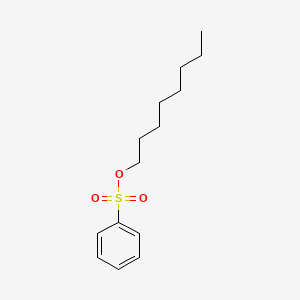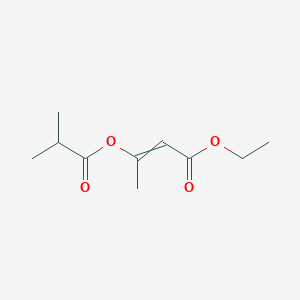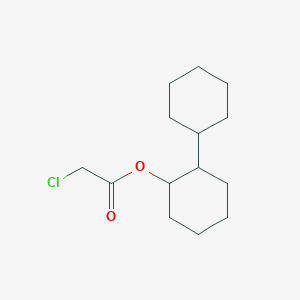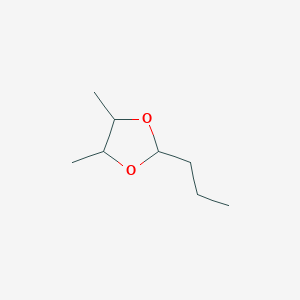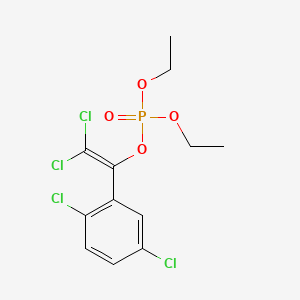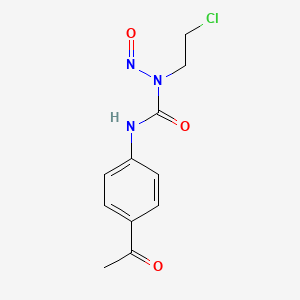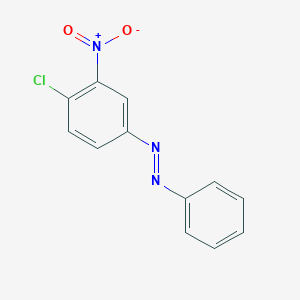
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of a diazene group (N=N) linking a 4-chloro-3-nitrophenyl group to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene typically involves the reaction of 4-chloro-3-nitroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with a phenyl group under controlled conditions to yield the desired diazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity. Additionally, safety measures must be in place to handle the potentially hazardous diazonium intermediates.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-chloro-3-aminophenyl-2-phenyldiazene.
Substitution: Various substituted phenyl-2-phenyldiazene derivatives.
Oxidation: Oxidized derivatives depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diazene group can undergo cleavage to form reactive intermediates. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(4-Bromo-3-nitrophenyl)-2-phenyldiazene: Similar structure with a bromo group instead of a chloro group.
(E)-1-(4-Chloro-3-nitrophenyl)-2-tolyldiazene: Similar structure with a tolyl group instead of a phenyl group.
(E)-1-(4-Chloro-3-nitrophenyl)-2-(4-methylphenyl)diazene: Similar structure with a 4-methylphenyl group.
Uniqueness
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro and a chloro group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and material science.
Propiedades
Número CAS |
10393-99-4 |
|---|---|
Fórmula molecular |
C12H8ClN3O2 |
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
(4-chloro-3-nitrophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8ClN3O2/c13-11-7-6-10(8-12(11)16(17)18)15-14-9-4-2-1-3-5-9/h1-8H |
Clave InChI |
UJRCAVQUEXYMRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
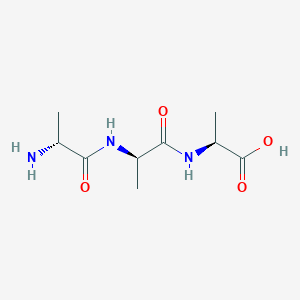
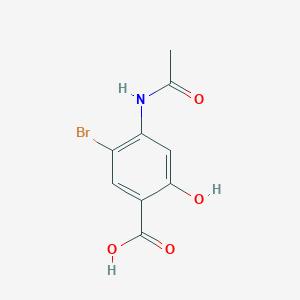

![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
